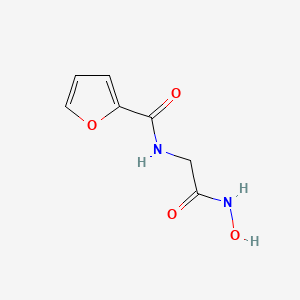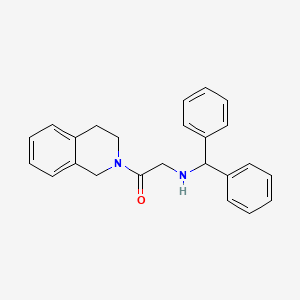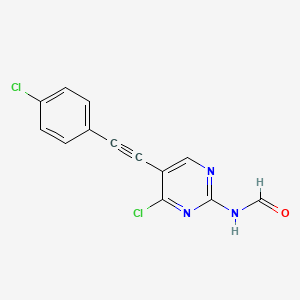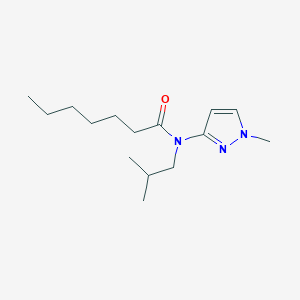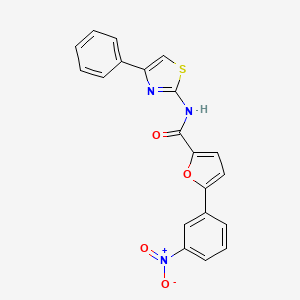
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a nitrophenyl group, a phenylthiazole moiety, and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of the Phenylthiazole Moiety: The phenylthiazole can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens (chlorine, bromine) and nitrating mixtures.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, antimicrobial, or anticancer drugs.
Materials Science: The unique structural features of this compound may make it useful in the design of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: As a complex molecule, it can serve as a building block or intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)benzofuran-2-carboxamide: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
The uniqueness of 5-(3-Nitrophenyl)-N-(4-phenylthiazol-2-yl)furan-2-carboxamide lies in its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H13N3O4S |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
5-(3-nitrophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C20H13N3O4S/c24-19(22-20-21-16(12-28-20)13-5-2-1-3-6-13)18-10-9-17(27-18)14-7-4-8-15(11-14)23(25)26/h1-12H,(H,21,22,24) |
Clé InChI |
WRVNIRHHMYQKEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
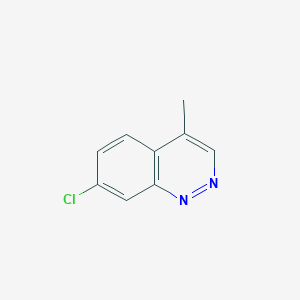
![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)

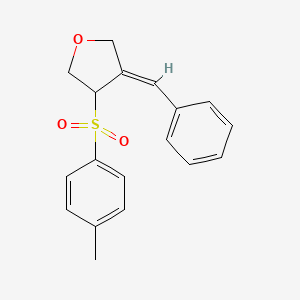
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)
